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Compound of Interest

2-Bromo-1-(3-bromo-2-thienyl)-1-
Compound Name:
ethanone

cat. No.: B1273833

In the landscape of drug discovery and materials science, a precise understanding of the three-
dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive
technique for elucidating these structures, providing invaluable insights into the steric and
electronic properties that govern molecular interactions. This guide presents a comparative
analysis of the crystallographic data for two 2-bromo-1-ethanone derivatives: (2E)-1-(3-Bromo-
2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a thiophene derivative, and 2-Bromo-1-(3-
nitrophenyl)ethanone, a nitrophenyl derivative. The comparison of these structures highlights
the influence of different aromatic moieties on the crystal packing and molecular conformation.

Crystallographic Data Comparison

The crystallographic parameters for (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-
1-one and 2-Bromo-1-(3-nitrophenyl)ethanone are summarized below. These data provide a
guantitative basis for comparing the solid-state structures of these compounds.
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(2E)-1-(3-Bromo-2-

thienyl)-3-(4- 2-Bromo-1-(3-

Parameter .
methoxyphenyl)prop-2-en-  nitrophenyl)ethanone[1]
1-one

Chemical Formula C14H11BrO2S CsHeBrNOs3

Molecular Weight 323.21 g/mol 244.05 g/mol

Crystal System Monoclinic Triclinic

Space Group P2i/c P-1

Unit Cell Dimensions

a=10.358(2) A, b = 18.355(4)
A ,c=7.03401)A B=
107.58(3)°

a=8.8259(7) A, b = 8.8651(8)
A c=11.677508) A, a=
74.691(7)°, B = 75.174(7)°, y =
78.681(7)°

Unit Cell Volume

1274.1(4) A3

843.76(12) A3

z 4 4
Temperature 120(2) K 123(2) K
Radiation MoKa (A = 0.71073 A) CuKa (A =1.54184 A)

Experimental Protocols

Synthesis and Crystallization
** (2E)-1-(3-Bromo-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one **

To a stirred solution of 1-(3-bromo-2-thienyl)ethanone (1.0 g, 4.56 mmol) and 4-

methoxybenzaldehyde (0.62 g, 4.56 mmol) in ethanol (20 ml), aqueous sodium hydroxide

(10%, 5 ml) was added dropwise. The reaction mixture was stirred at room temperature for 5

hours. The resulting solid was filtered, washed with water, and recrystallized from ethanol to

yield yellow crystals suitable for X-ray diffraction.

** 2-Bromo-1-(3-nitrophenyl)ethanone **
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To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml),
bromine (0.97 g, 6.05 mmol) was added at 0-5°C. The reaction mixture was stirred at room
temperature for 2 hours, then poured into ice-cold water. The organic layer was separated,
washed with water, 10% aqueous sodium bicarbonate solution, and brine, then dried over
Na2SOa4 and concentrated under reduced pressure. The crude product was purified by column
chromatography. Single crystals were grown from tetrahydrofuran by the slow evaporation
method.[1]

X-ray Data Collection and Structure Refinement

For both compounds, a suitable single crystal was mounted on a diffractometer. The data for
the thiophene derivative were collected at 120 K using graphite-monochromated MoKa
radiation. The data for the nitrophenyl derivative were collected at 123 K using CuKa radiation.
[1] The structures were solved by direct methods and refined by full-matrix least-squares on F2.
All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
calculated positions and refined using a riding model.

Visualization of Experimental and Logical
Relationships

The following diagrams illustrate the general experimental workflow for X-ray crystallography
and a logical diagram comparing the key features of the two compounds.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3050415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050415/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Synthesis & Crystallization

Reactants

Y

Chemical Reaction

Y

Purification

Y

Crystal Growth

X-ray D‘;fraction

Crystal Mounting

A/

Data Collection
(Diffractometer)

A/

Diffraction Pattern

Structure Sol*tion & Refinement

Phase Problem Solution

A/

Electron Density Map

A/

Model Building

A/

Structure Refinement

A/

Validation (CIF)

Click to download full resolution via product page

General experimental workflow for X-ray crystallography.
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Comparison of key crystallographic features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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